Thioxanthone
Overview
Description
Synthesis Analysis
Thioxanthone is traditionally synthesized through several pathways, including from methyl thiosalicylate, benzophenone, diarylthioether, or diarylthioester intermediates. Recent advancements have led to more efficient and cleaner synthetic methodologies, especially for applications in photochemistry. Notably, one synthesis approach involves concise methods starting from methyl thiosalicylate, allowing for the efficient catalysis of intramolecular [2+2] photocycloaddition reactions under visible light (Alonso & Bach, 2014).
Molecular Structure Analysis
The molecular structure of thioxanthone contributes to its unique photochemical properties. It exhibits significant absorption in the visible light region, which enables its use in various photocatalytic and photopolymerization processes. The structure's ability to facilitate energy transfer is crucial for its function as an organocatalyst in enantioselective photocycloaddition reactions.
Chemical Reactions and Properties
Thioxanthone's chemical reactivity is highlighted by its role in photocatalysis. It acts as a photoinitiator in free radical polymerization processes, even in the presence of oxygen, which is facilitated by its molecular structure enabling efficient energy transfer mechanisms. This property is utilized in the development of new photopolymerizable materials and in enhancing the efficiency of existing photocatalytic systems (Balta et al., 2007).
Physical Properties Analysis
The physical properties of thioxanthone, such as its absorption characteristics in the visible light spectrum, are fundamental to its applications in photochemistry. These properties allow thioxanthone to function effectively as a photoinitiator and photocatalyst, enabling the polymerization of various monomers under visible light and in the presence of oxygen.
Chemical Properties Analysis
Thioxanthone's chemical properties, particularly its photoreactivity and ability to initiate polymerization reactions, make it a valuable component in the synthesis of photopolymerizable materials. Its role in the development of photoinitiating systems for free radical polymerization showcases its potential in creating innovative materials and technologies for various industrial applications.
Scientific Research Applications
Synthesis and Biological Applications : Thioxanthones are synthesized through various intermediates and have shown promising applications in chemotherapy. The first therapeutic application was Miracil D in 1945, used as an antischistosomal agent. Recent developments include derivatives like SR271425, which demonstrate excellent preclinical antitumor efficacy (Paiva, Pinto, & Sousa, 2013).
Anticancer and Radiotherapy Agents : Polymer-incorporated thioxanthone derivatives show potential as anticancer and radiotherapy agents due to properties like water solubility, radiosensitizing effect, and anticancer activity (Yılmaz, Guler, Barlas, Timur, & Yagcı, 2016).
Antiproliferative Action Against Tumor Cells : Thioxanthone derivatives have been shown to inhibit the proliferation of human tumor cells, with compounds like SW 33377 exhibiting significant in vitro activity and leading to clinical trials (Izbicka, Lawrence, Davidson, Rake, & Von Hoff, 1998).
Preclinical Efficacy Against Solid Tumors : Thioxanthone derivative SR271425 has demonstrated high activity against various solid tumors in preclinical testing, suggesting its potential for clinical trials (Corbett et al., 2004).
Phase I Clinical Trials : SR271425 has undergone phase I clinical trials to determine its safety and efficacy in patients with refractory solid tumors, showing promise as a novel cytotoxic DNA-interacting agent (Lockhart et al., 2009).
Photochemical and Photophysical Applications : Thioxanthone's unique photochemical and photophysical properties have been extensively studied, contributing to a better understanding of its triplet state photochemistry (Pandey & Umapathy, 2011).
Binding with ct-DNA : Studies on thioxanthone derivatives like 2-thioxanthone acetic acid have shown significant binding interactions with ct-DNA, indicating potential therapeutic applications (Ataci, Ozçelik, & Arsu, 2018).
Photocatalytic Applications : Thioxanthones serve as efficient photocatalysts in photopolymerizations and have been used in the development of high-performance photoinitiating systems (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Safety And Hazards
Future Directions
Thioxanthone has been recognized by the organic chemistry community as an important part of photochemistry and catalysis . It has been employed in numerous examples of photochemical reactions, where it is employed as a mediator and more specifically in polymerisation reactions, and organic transformations .
properties
IUPAC Name |
thioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRIQCWCFGUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060082 | |
Record name | Thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Thioxanthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11337 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000135 [mmHg] | |
Record name | Thioxanthone | |
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URL | https://haz-map.com/Agents/11337 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Thioxanthen-9-one | |
CAS RN |
492-22-8 | |
Record name | Thioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioxanthen-9-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54677 | |
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Record name | Thioxanthen-9-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15912 | |
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Record name | 9H-Thioxanthen-9-one | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thioxanthen-9-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.046 | |
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Record name | THIOXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOK1SAC304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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